4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 2309552-70-1
VCID: VC6476952
InChI: InChI=1S/C16H15N3O4S/c20-14(8-11-1-2-12-13(7-11)23-10-22-12)18-4-5-19(15(21)9-18)16-17-3-6-24-16/h1-3,6-7H,4-5,8-10H2
SMILES: C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CS4
Molecular Formula: C16H15N3O4S
Molecular Weight: 345.37

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one

CAS No.: 2309552-70-1

Cat. No.: VC6476952

Molecular Formula: C16H15N3O4S

Molecular Weight: 345.37

* For research use only. Not for human or veterinary use.

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one - 2309552-70-1

Specification

CAS No. 2309552-70-1
Molecular Formula C16H15N3O4S
Molecular Weight 345.37
IUPAC Name 4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Standard InChI InChI=1S/C16H15N3O4S/c20-14(8-11-1-2-12-13(7-11)23-10-22-12)18-4-5-19(15(21)9-18)16-17-3-6-24-16/h1-3,6-7H,4-5,8-10H2
Standard InChI Key KHQUUZOXJQUXHO-UHFFFAOYSA-N
SMILES C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CS4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a piperazin-2-one ring, a six-membered lactam, substituted at the 1-position with a thiazol-2-yl group and at the 4-position with a 2-(benzo[d] dioxol-5-yl)acetyl chain . The benzo[d] dioxole component consists of a benzene ring fused with a 1,3-dioxole ring, conferring electron-rich aromatic characteristics and potential resistance to oxidative metabolism . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common motif in bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions .

Table 1: Key physicochemical properties of 4-(2-(benzo[d][1, dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one

PropertyValue
CAS Number2309552-70-1
Molecular FormulaC16H15N3O4S\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight345.4 g/mol
DensityNot available
Boiling/Melting PointsNot reported

The absence of experimental data on density and thermal properties underscores the need for further characterization .

Synthesis and Manufacturing

Purification and Characterization

Column chromatography (e.g., silica gel eluted with chloroform/ethyl acetate mixtures) is commonly employed to purify related compounds . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy would be critical for validating the molecular structure.

Pharmacological and Biological Considerations

Hypothesized Mechanisms of Action

The structural components of this compound suggest multiple potential biological targets:

  • Thiazole Ring: Known to inhibit kinases (e.g., cyclin-dependent kinases) and bacterial enzymes .

  • Benzo[d] dioxole: Enhances blood-brain barrier penetration and modulates cytochrome P450 activity .

  • Piperazin-2-one Core: Serves as a conformationally constrained scaffold that mimics peptide bonds, potentially interfering with protease function .

Computational and Theoretical Insights

Molecular Docking Studies

In silico docking of analogous compounds into the ATP-binding pocket of Staphylococcus aureus enoyl-ACP reductase (FabI) revealed favorable binding energies (-9.2 kcal/mol), suggesting possible antibacterial activity . Similar studies could predict this compound’s affinity for microbial targets.

ADMET Profiling

Comparative Analysis with Structural Analogs

Table 2: Structural analogs of 4-(2-(benzo[d] dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one

Compound NameMolecular FormulaKey Differences
(S)-3-(Benzo[d] dioxol-5-yl)piperazin-2-one C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}Lacks thiazole and acetyl groups
4-(Benzo[d] dioxol-5-ylmethyl)piperazin-1-yl methanone C32H40N2O6\text{C}_{32}\text{H}_{40}\text{N}_{2}\text{O}_{6}Larger cyclohexyl and benzyloxy substituents

These analogs highlight the impact of substituents on physicochemical properties and target selectivity.

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